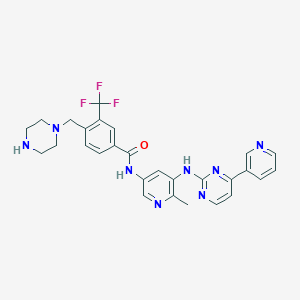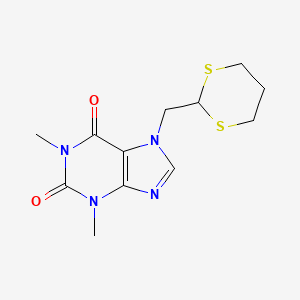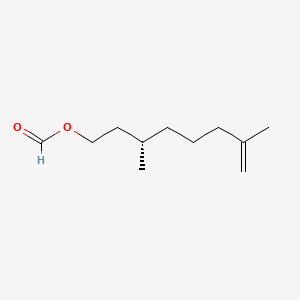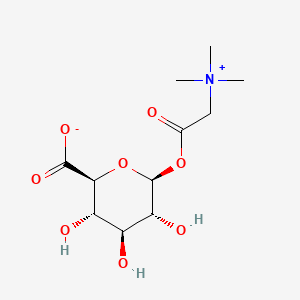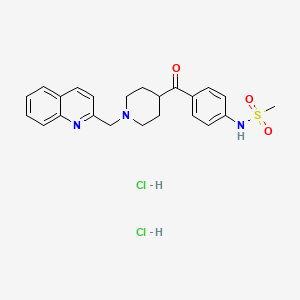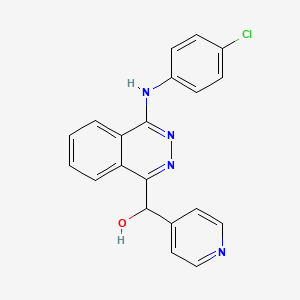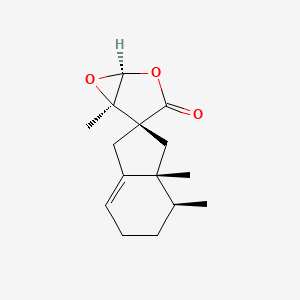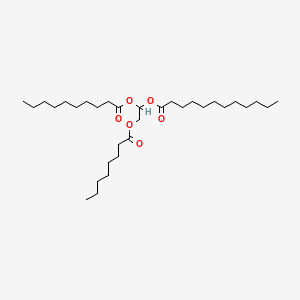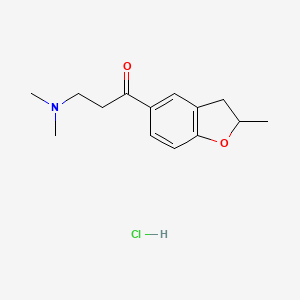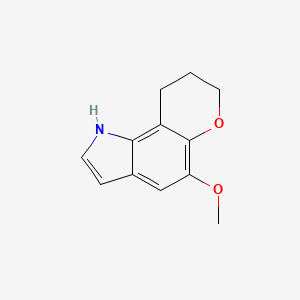
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-8,9-dihydroxy-1,7,8,9-tetrahydropyrano[2,3-g]indole-3-carboxylic acid ) is a heterocyclic compound with a fused pyranoindole ring system. Let’s break down its structure:
!Compound Structure)
This compound contains an indole moiety fused with a pyran ring. The indole ring is a prevalent heterocyclic system found in natural products and drugs. Pyranoindoles exhibit diverse biological activities, making them intriguing targets for synthesis and research .
Méthodes De Préparation
The synthetic routes to pyranoindoles involve various strategies. One common method is the Fischer indole synthesis , where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole ring system. Specific reaction conditions and reagents vary depending on the desired substitution pattern and stereochemistry .
Analyse Des Réactions Chimiques
Pyranoindoles can undergo several reactions, including oxidation, reduction, and substitution. Common reagents include acids, bases, and oxidizing agents. Major products depend on the specific reaction conditions and substituents. Further research is needed to explore the full scope of these reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore their anti-cancer, anti-microbial, and anti-inflammatory properties.
Chemical Biology: They serve as molecular probes to study biological processes.
Industry: Their unique structure may find applications in materials science and organic synthesis.
Mécanisme D'action
The exact mechanism of pyranoindoles’ effects remains an active area of investigation. They likely interact with specific molecular targets and signaling pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While pyranoindoles are unique, they share features with other indole derivatives. Similar compounds include:
Indoles: The parent structure of pyranoindoles.
Azepinoindoles: Derivatives with an additional nitrogen atom in the ring.
Propriétés
Numéro CAS |
81257-95-6 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |
InChI |
InChI=1S/C12H13NO2/c1-14-10-7-8-4-5-13-11(8)9-3-2-6-15-12(9)10/h4-5,7,13H,2-3,6H2,1H3 |
Clé InChI |
IBUDEGUREFQMAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C3C(=C1)C=CN3)CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
